molecular formula C12H13ClN4O2 B2973853 dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride CAS No. 16435-75-9

dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride

Cat. No.: B2973853
CAS No.: 16435-75-9
M. Wt: 280.71
InChI Key: SCNPGKBZQYWAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride is a chemical compound with the molecular formula C12H13ClN4O2. It is a derivative of dibenzo-p-dioxin, a polycyclic heterocyclic organic compound. This compound is known for its unique structure, which includes two benzene rings connected by a 1,4-dioxin ring, and four amine groups attached at the 2, 3, 7, and 8 positions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride typically involves the following steps:

    Formation of Dibenzo-p-dioxin: This can be achieved through the condensation of appropriate phenolic precursors under controlled conditions.

    Introduction of Amine Groups: The amine groups are introduced through nitration followed by reduction. The nitration step involves treating dibenzo-p-dioxin with nitric acid, followed by reduction using hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Formation of Hydrochloride Salt: The final step involves treating the tetramine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.

    Substitution: The amine groups can participate in substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of dibenzo-p-dioxin.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the amine groups.

Scientific Research Applications

Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo-1,4-dioxin: The parent compound without the amine groups.

    2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A highly toxic dioxin with chlorine atoms instead of amine groups.

    Polychlorinated dibenzodioxins (PCDDs): A group of related compounds with varying degrees of chlorination.

Uniqueness

Dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride is unique due to the presence of four amine groups, which confer distinct chemical and biological properties. Unlike its chlorinated counterparts, this compound is less toxic and has different reactivity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

dibenzo-p-dioxin-2,3,7,8-tetramine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2.ClH/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9;/h1-4H,13-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRREUFLUPYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC3=C(O2)C=C(C(=C3)N)N)N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.